
The Degradation of PIK3CG by ARM165: A
Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: ARM165

Cat. No.: B15619388 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract
The phosphatidylinositol-3-kinase gamma (PI3Kγ) catalytic subunit, PIK3CG, has emerged as

a critical therapeutic target in acute myeloid leukemia (AML). Its myeloid-restricted expression

pattern makes it an attractive candidate for targeted therapies aimed at minimizing off-target

toxicities. While small-molecule inhibitors of PIK3CG have been developed, they often fail to

induce a sustained therapeutic response. This has led to the development of alternative

strategies, such as targeted protein degradation. ARM165, a novel proteolysis-targeting

chimera (PROTAC), has been engineered to specifically induce the degradation of PIK3CG.

This technical guide provides a comprehensive overview of the mechanism of action,

experimental validation, and therapeutic potential of ARM165, offering a valuable resource for

researchers in oncology and drug development.

Introduction to PIK3CG and ARM165
Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play crucial roles in cell

signaling, regulating processes such as cell growth, proliferation, survival, and migration. The

class IB PI3K, PI3Kγ, is predominantly expressed in hematopoietic cells and is a key regulator

of immune and inflammatory responses. In the context of AML, the PIK3CG/p110γ–

PIK3R5/p101 axis is critical for the activation of the downstream AKT signaling pathway, which

promotes leukemia cell survival and proliferation.[1][2][3]
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ARM165 is a heterobifunctional molecule designed to specifically target PIK3CG for

degradation.[4] It is a PROTAC that consists of a ligand that binds to PIK3CG (derived from the

selective PI3Kγ inhibitor AZ2), a linker, and a ligand that recruits the E3 ubiquitin ligase

Cereblon (CRBN).[1][4] This ternary complex formation facilitates the ubiquitination of PIK3CG,

marking it for subsequent degradation by the proteasome.[5] This degradation-based approach

offers a potential advantage over small-molecule inhibition by achieving a more sustained and

profound suppression of the PI3Kγ-Akt signaling pathway.[1]

Quantitative Data on ARM165 Activity
The efficacy of ARM165 has been evaluated through various in vitro and in vivo studies. The

following tables summarize the key quantitative data.

Table 1: In Vitro Efficacy of ARM165 in AML Cells

Parameter Cell Line Value Reference

IC50 (Cell Viability) AML cells < 1 µM [4]

PIK3CG Degradation OCI-AML2
50% degradation at 1

µM
[6]

Table 2: In Vivo Efficacy of ARM165 in AML Mouse Models
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Parameter Animal Model
Dosage and
Administration

Outcome Reference

Toxicity Profile Naive mice

0.051 mg/kg via

IV injection for 7

consecutive days

Well-tolerated [7]

Disease Burden

Syngeneic and

xenotransplantati

on AML mouse

models

Not specified

Significantly

reduced disease

burden in bone

marrow, spleen,

and blood

[1]

Combination

Therapy

AML mouse

models

ARM165 with

venetoclax

Enhanced the

effects of

venetoclax

[1]

Signaling Pathway of PIK3CG and Mechanism of
ARM165
The PIK3CG-mediated signaling pathway is a critical driver of AML pathogenesis. Upstream

signals, such as those from receptor tyrosine kinases (RTKs) and G protein-coupled receptors

(GPCRs), activate PIK3CG.[8][9] Activated PIK3CG, in complex with its regulatory subunit

PIK3R5, phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate

phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting

and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated

AKT, in turn, phosphorylates a myriad of substrates that promote cell survival, proliferation, and

inhibit apoptosis.[3][10]

ARM165 hijacks the ubiquitin-proteasome system to induce the degradation of PIK3CG. By

forming a ternary complex with PIK3CG and the E3 ligase Cereblon, ARM165 facilitates the

transfer of ubiquitin molecules to PIK3CG. This polyubiquitination serves as a recognition

signal for the 26S proteasome, which then degrades the PIK3CG protein. The degradation of

PIK3CG effectively blocks the entire downstream signaling cascade, leading to a sustained

inhibition of AKT activity and subsequent anti-leukemic effects.
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Caption: PIK3CG signaling pathway and the mechanism of ARM165-mediated degradation.
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Experimental Protocols
Western Blot Analysis for PIK3CG Degradation
This protocol describes the detection of PIK3CG protein levels in AML cells following treatment

with ARM165.

Materials:

AML cell lines (e.g., OCI-AML2)

ARM165

DMSO (vehicle control)

Complete cell culture medium

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

BCA Protein Assay Kit

Laemmli sample buffer

SDS-PAGE gels

PVDF membranes

Blocking buffer (5% non-fat dry milk or BSA in TBST)

Primary antibodies: anti-PIK3CG, anti-β-actin (loading control)

HRP-conjugated secondary antibody

Enhanced chemiluminescence (ECL) substrate

Chemiluminescence imaging system

Procedure:
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Cell Treatment: Seed AML cells in 6-well plates and treat with various concentrations of

ARM165 (e.g., 0.1, 1, 10 µM) or DMSO for the desired time (e.g., 24 hours).

Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer on ice for 30

minutes.

Protein Quantification: Centrifuge the lysates and collect the supernatant. Determine the

protein concentration using the BCA assay.

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-

10 minutes.

SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and perform

electrophoresis. Transfer the separated proteins to a PVDF membrane.

Immunoblotting:

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary anti-PIK3CG antibody overnight at 4°C.

Wash the membrane with TBST.

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane with TBST.

Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence

imaging system.

Analysis: Strip the membrane and re-probe with an anti-β-actin antibody to confirm equal

protein loading. Quantify band intensities to determine the extent of PIK3CG degradation.
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Caption: Experimental workflow for Western blot analysis of PIK3CG degradation.
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Cell Viability Assay
This protocol outlines the procedure for determining the effect of ARM165 on the viability of

AML cells.

Materials:

AML cell lines

ARM165

DMSO (vehicle control)

Complete cell culture medium

96-well plates

Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)

Microplate reader

Procedure:

Cell Seeding: Seed AML cells in a 96-well plate at a suitable density.

Compound Treatment: Treat the cells with a serial dilution of ARM165 (e.g., 0.01 to 100 µM)

or DMSO.

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C.

Viability Measurement: Add the cell viability reagent to each well according to the

manufacturer's instructions.

Data Acquisition: Measure the absorbance or luminescence using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control

cells. Determine the IC50 value by plotting the cell viability against the logarithm of the

ARM165 concentration and fitting the data to a dose-response curve.
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Conclusion and Future Directions
ARM165 represents a promising therapeutic agent for the treatment of AML by effectively

inducing the degradation of PIK3CG and thereby ablating the pro-survival PI3Kγ-Akt signaling

pathway. The data presented in this guide highlight its potent anti-leukemic activity and

superiority over traditional small-molecule inhibitors in achieving sustained pathway inhibition.

Further research should focus on comprehensive preclinical studies to evaluate the

pharmacokinetic and pharmacodynamic properties of ARM165, as well as its long-term efficacy

and safety in relevant animal models. The combination of ARM165 with other anti-leukemic

agents, such as venetoclax, also warrants further investigation as a potential strategy to

overcome drug resistance and improve patient outcomes in AML.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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